molecular formula C22H40N2 B14567197 N~1~,N~4~-Di(octan-3-yl)benzene-1,4-diamine CAS No. 61293-42-3

N~1~,N~4~-Di(octan-3-yl)benzene-1,4-diamine

Cat. No.: B14567197
CAS No.: 61293-42-3
M. Wt: 332.6 g/mol
InChI Key: HFUFNTNQMYTQGQ-UHFFFAOYSA-N
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Description

N~1~,N~4~-Di(octan-3-yl)benzene-1,4-diamine is an organic compound that belongs to the class of aromatic amines It features a benzene ring substituted with two octan-3-yl groups at the nitrogen atoms in the 1 and 4 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N~4~-Di(octan-3-yl)benzene-1,4-diamine typically involves the reaction of benzene-1,4-diamine with octan-3-yl halides under basic conditions. The reaction proceeds via nucleophilic substitution, where the amine groups of benzene-1,4-diamine attack the electrophilic carbon atoms of the octan-3-yl halides, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions, such as temperature and pressure control, would be crucial to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

N~1~,N~4~-Di(octan-3-yl)benzene-1,4-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding reduced forms, such as amines or hydrocarbons.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the benzene ring or the alkyl chains.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or hydrogen gas (H~2~) in the presence of a catalyst (e.g., palladium on carbon) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or alkylating agents (e.g., alkyl halides) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines or hydrocarbons. Substitution reactions can result in various substituted benzene derivatives.

Scientific Research Applications

N~1~,N~4~-Di(octan-3-yl)benzene-1,4-diamine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N1,N~4~-Di(octan-3-yl)benzene-1,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N~1~,N~4~-Diethylbenzene-1,4-diamine: Similar structure but with ethyl groups instead of octan-3-yl groups.

    N~1~,N~4~-Dipropylbenzene-1,4-diamine: Similar structure but with propyl groups instead of octan-3-yl groups.

    N~1~,N~4~-Dibutylbenzene-1,4-diamine: Similar structure but with butyl groups instead of octan-3-yl groups.

Uniqueness

N~1~,N~4~-Di(octan-3-yl)benzene-1,4-diamine is unique due to the presence of longer alkyl chains (octan-3-yl groups), which can influence its physical and chemical properties, such as solubility, reactivity, and biological activity. This makes it distinct from other similar compounds with shorter alkyl chains.

Properties

CAS No.

61293-42-3

Molecular Formula

C22H40N2

Molecular Weight

332.6 g/mol

IUPAC Name

1-N,4-N-di(octan-3-yl)benzene-1,4-diamine

InChI

InChI=1S/C22H40N2/c1-5-9-11-13-19(7-3)23-21-15-17-22(18-16-21)24-20(8-4)14-12-10-6-2/h15-20,23-24H,5-14H2,1-4H3

InChI Key

HFUFNTNQMYTQGQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(CC)NC1=CC=C(C=C1)NC(CC)CCCCC

Origin of Product

United States

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